molecular formula C3H4N2O2 B170906 2-Amino-1,3-oxazol-4-one CAS No. 17816-85-2

2-Amino-1,3-oxazol-4-one

Cat. No.: B170906
CAS No.: 17816-85-2
M. Wt: 100.08 g/mol
InChI Key: KVUPQEKUVSNRCD-UHFFFAOYSA-N
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Description

2-Amino-1,3-oxazol-4-one is a heterocyclic organic compound that features an oxazole ring with an amino group at the second position

Scientific Research Applications

2-Amino-1,3-oxazol-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for 2-Aminooxazol-4(5H)-one are not mentioned in the retrieved documents, the compound’s potential in medicinal chemistry is evident . Its diverse biological activities and the ongoing research into its synthesis and derivatives suggest that it will continue to be a subject of interest in the field .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-oxazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of α-amino acids with carbonyl compounds, which leads to the formation of the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pH settings to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,3-oxazol-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted oxazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Comparison with Similar Compounds

2-Amino-1,3-oxazol-4-one can be compared with other similar compounds, such as:

    2-Aminothiazole: Another heterocyclic compound with similar applications in medicinal chemistry.

    2-Aminopyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    2-Aminobenzimidazole: Used in the development of antifungal and anticancer agents.

Uniqueness: What sets this compound apart is its unique oxazole ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for a wide range of scientific and industrial applications.

Properties

IUPAC Name

2-amino-1,3-oxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUPQEKUVSNRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331341
Record name 2-Aminooxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17816-85-2
Record name 2-Aminooxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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